molecular formula C29H28N2O3 B11402670 2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one

2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one

Cat. No.: B11402670
M. Wt: 452.5 g/mol
InChI Key: BEXGQNBDOJLCSJ-UHFFFAOYSA-N
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Description

2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-5,7-DIMETHYL-4H-CHROMEN-4-ONE is a complex organic compound that features a piperazine ring with a benzhydryl group and a chromenone structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-5,7-DIMETHYL-4H-CHROMEN-4-ONE typically involves multiple steps. One common method includes the reaction of 1-(diphenylmethyl)piperazine with a suitable acylating agent to introduce the carbonyl group. This is followed by the cyclization process to form the chromenone structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-5,7-DIMETHYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-5,7-DIMETHYL-4H-CHROMEN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-5,7-DIMETHYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting cancer cell growth or modulating neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-5,7-DIMETHYL-4H-CHROMEN-4-ONE is unique due to its combination of the piperazine ring, benzhydryl group, and chromenone structure. This unique combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C29H28N2O3

Molecular Weight

452.5 g/mol

IUPAC Name

2-(4-benzhydrylpiperazine-1-carbonyl)-5,7-dimethylchromen-4-one

InChI

InChI=1S/C29H28N2O3/c1-20-17-21(2)27-24(32)19-26(34-25(27)18-20)29(33)31-15-13-30(14-16-31)28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-12,17-19,28H,13-16H2,1-2H3

InChI Key

BEXGQNBDOJLCSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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